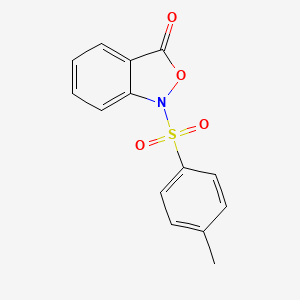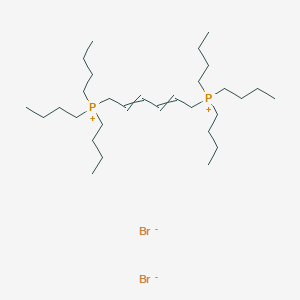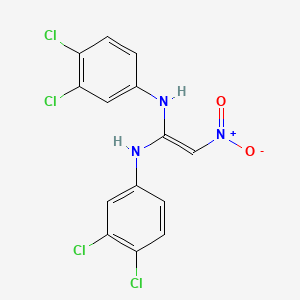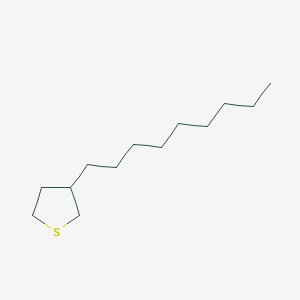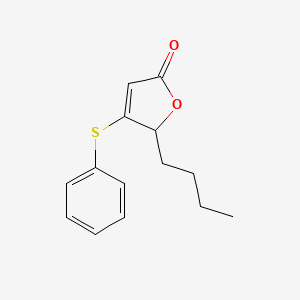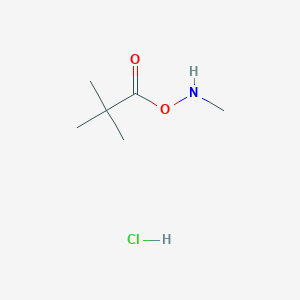![molecular formula C13H16O2 B14299564 2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane CAS No. 114440-31-2](/img/structure/B14299564.png)
2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are cyclic ethers with a three-membered ring, which makes them highly reactive due to the ring strain. This compound is characterized by the presence of an oxirane ring attached to a 2-ethenylphenyl group through a methoxy methyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. The starting material, 2-ethenylphenylmethanol, can be reacted with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under mild conditions to form the desired epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the epoxidation process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols and ethers
Wissenschaftliche Forschungsanwendungen
2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: Used in the production of polymers and as a cross-linking agent in materials science
Wirkmechanismus
The mechanism of action of 2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane involves the nucleophilic attack on the electrophilic carbon atoms of the oxirane ring. This leads to the ring-opening and formation of new bonds. The compound’s reactivity is primarily due to the ring strain in the three-membered oxirane ring, which makes it susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyethanol: An ether with similar reactivity but different applications.
2-Methylphenethylamine: A phenethylamine derivative with different functional groups and biological activity.
Eigenschaften
CAS-Nummer |
114440-31-2 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
2-[(2-ethenylphenyl)methoxymethyl]-2-methyloxirane |
InChI |
InChI=1S/C13H16O2/c1-3-11-6-4-5-7-12(11)8-14-9-13(2)10-15-13/h3-7H,1,8-10H2,2H3 |
InChI-Schlüssel |
PXQLEKWAPJXKMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)COCC2=CC=CC=C2C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


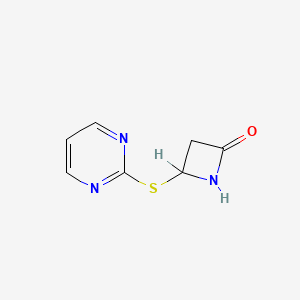
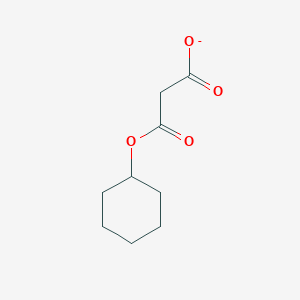
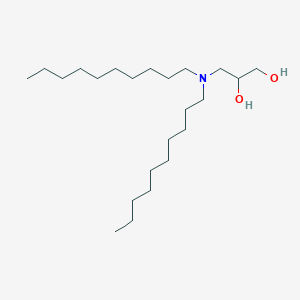
![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)
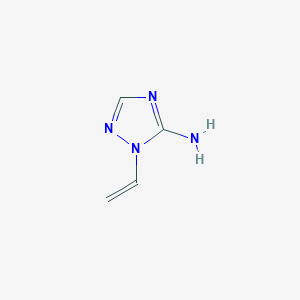

![2-[(Methylsulfanyl)methoxy]aniline](/img/structure/B14299542.png)

